1-(4-bromophenyl)ethane-1-sulfonamide
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Overview
Description
1-(4-bromophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane sulfonamide group. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-bromophenyl)ethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl ethanesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-(4-bromophenyl)ethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with cellular pathways, affecting processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)ethane-1-sulfonamide
- 1-(4-fluorophenyl)ethane-1-sulfonamide
- 1-(4-iodophenyl)ethane-1-sulfonamide
Uniqueness
1-(4-bromophenyl)ethane-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
CAS No. |
1249493-90-0 |
---|---|
Molecular Formula |
C8H10BrNO2S |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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